N-Methylation: Enables Structurally Defined N-Methylated Peptides Unattainable with Boc-Cys(Trt)-OH
N-Boc-N-methyl-S-trityl-L-cysteine is a pre-formed, protected N-methyl amino acid building block. It allows for the direct, site-specific incorporation of an N-methylated cysteine residue during peptide synthesis. Its closest analog, Boc-Cys(Trt)-OH, lacks the N-methyl group entirely and cannot produce the same N-methylated peptide bond structure. Attempting on-resin N-methylation of Boc-Cys(Trt)-OH is a known low-yielding and impurity-prone process, making the pre-synthesized derivative the only reliable route for obtaining pure, N-methylated products [1].
| Evidence Dimension | Presence of N-methyl group on backbone nitrogen |
|---|---|
| Target Compound Data | N-methylated (tertiary amide bond upon coupling) |
| Comparator Or Baseline | Boc-Cys(Trt)-OH (no N-methyl group) |
| Quantified Difference | Structural (qualitative): Enables formation of N-methylamide vs. standard amide bond |
| Conditions | Molecular structure; Solid-phase peptide synthesis |
Why This Matters
Procurement of the correct N-methylated derivative is essential; using a non-methylated analog results in the synthesis of a structurally incorrect peptide.
- [1] Ruggles, E. L., Flemer, S., Jr, & Hondal, R. J. (2008). A viable synthesis of N-methyl cysteine. Biopolymers, 90(1), 61-68. View Source
